molecular formula C14H22ClNO2 B1426305 3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219967-80-2

3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride

Cat. No. B1426305
M. Wt: 271.78 g/mol
InChI Key: RQSCPXRBPUBBOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C14H22ClNO2. For a detailed structural analysis, you may need to refer to a specialized chemical database or literature.


Physical And Chemical Properties Analysis

The compound is typically stored in a dry room at room temperature . For more detailed physical and chemical properties, you may need to refer to a specialized chemical database or literature.

Scientific Research Applications

Chemical Synthesis and Derivatives Development

3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride is involved in chemical synthesis processes for producing various compounds. For instance, its structural analogs have been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003). Similarly, reactions with alkaline methoxide have yielded 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones in satisfactory yields (Franco Bellesia et al., 2001). Furthermore, these compounds have been synthesized as intermediates for more complex chemical structures with potential pharmacological activities.

Antibacterial Activity

The derivatives of pyrrolidine, similar to the one , have been investigated for their antimicrobial properties. For example, novel 4-pyrrolidin-3-cyanopyridine derivatives have shown antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Synthetic Methodology Development

Research has also focused on developing efficient synthetic methodologies for related compounds, which are crucial for medicinal chemistry and material sciences. For instance, efficient synthesis methods for new 1-(alkyl(aryl))-5-(3,3,3-trihalo-2-oxopropylidene)pyrrolidin-2-ones have been reported, demonstrating the flexibility and utility of pyrrolidine derivatives in chemical synthesis (Flores et al., 2008).

Applications in Organic and Material Chemistry

Studies on pyrrolidines and their derivatives extend to various branches of organic and material chemistry. For instance, the synthesis and biological evaluation of oxime-phosphazenes, which are derived from similar structural frameworks, have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in drug development and material sciences (Koran et al., 2013).

properties

IUPAC Name

3-[[4-(2-methoxyethyl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-9-7-12-2-4-14(5-3-12)17-11-13-6-8-15-10-13;/h2-5,13,15H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSCPXRBPUBBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride

CAS RN

1219967-80-2
Record name Pyrrolidine, 3-[[4-(2-methoxyethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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